molecular formula C20H27NO3S B2480363 Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034308-19-3

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2480363
CAS No.: 2034308-19-3
M. Wt: 361.5
InChI Key: GOVYEVVBXOMIJP-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the isopropylthio group: This is achieved through a substitution reaction, where an isopropylthio group is introduced to the phenyl ring.

    Acetylation: The acetyl group is introduced to the molecule through an acetylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2-(4-methylphenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 6-(2-(4-ethylphenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Uniqueness

Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

methyl 6-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-14(2)25-16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)24-3/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYEVVBXOMIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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